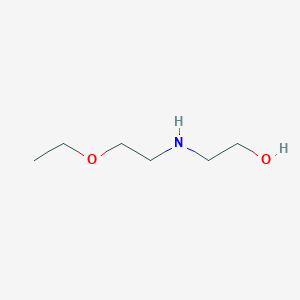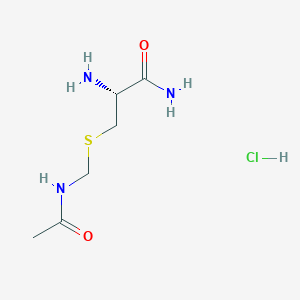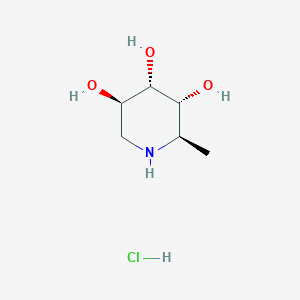
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Descripción general
Descripción
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (2-BMPEA-HCl) is a compound that has been the subject of much scientific research in the past few decades. It is a derivative of the phenethylamine class of compounds and is used in a variety of scientific applications, including as a research tool for investigating the biochemistry and physiology of numerous biological processes.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The scientific research on compounds structurally related to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride focuses on their metabolism, pharmacokinetics, and potential toxicity. For instance, studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its derivatives, have shed light on the metabolic pathways and the formation of metabolites in vivo. These compounds undergo a range of metabolic processes including deamination, reduction, oxidation, and acetylation, leading to the formation of various metabolites. This knowledge is crucial for understanding the pharmacological and toxicological properties of these substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Environmental Impact and Biodegradation
Research on compounds like methoxychlor and its derivatives, which are structurally related to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, also extends to their environmental impact and biodegradation. Studies have demonstrated the ability of various bacterial species to dechlorinate and metabolize these compounds, highlighting the ecological implications and the potential for natural attenuation in aquatic environments (Satsuma & Masuda, 2012).
Mechanisms of Action and Toxicity
Investigations into the mechanisms of action and toxicity of these compounds have been carried out, especially regarding their interactions with the endocrine system. For example, studies have indicated that certain metabolites of methoxychlor, an organochlorine insecticide structurally similar to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, exhibit estrogenic, anti-estrogenic, or anti-androgenic properties. This underscores the importance of understanding the metabolic pathways and the biological activities of these compounds and their metabolites (Bulger, Feil, & Kupfer, 1985).
Analytical Methods and Detection
The development of analytical methods for detecting these compounds and their metabolites in biological matrices is critical for toxicological studies and forensic analyses. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify these substances in serum and urine, facilitating the investigation of exposure, pharmacokinetics, and toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Mecanismo De Acción
Pharmacokinetics
- The compound is orally administered and absorbed through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. In vivo, the compound undergoes hepatic metabolism, leading to metabolites such as 2’- and 5’-desmethyl 25I-NBOMe . Elimination occurs primarily via renal excretion.
Propiedades
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWLBQGJTWRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705316 | |
| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1159826-47-7 | |
| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)









![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)
![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)